molecular formula C20H20ClN7O7 B11946550 Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- CAS No. 76335-43-8

Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-

Cat. No.: B11946550
CAS No.: 76335-43-8
M. Wt: 505.9 g/mol
InChI Key: WECQKZZOBBSHPK-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- is a synthetic organic compound primarily used as a dye in the textile industry. It is known for its vibrant color and stability, making it a valuable component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- involves multiple steps:

    Diazotization: The process begins with the diazotization of 2-chloro-4,6-dinitroaniline using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl acetamide in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions to maintain product quality and yield. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products

    Oxidation: Various nitro and hydroxyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- is extensively used in scientific research due to its unique properties:

    Chemistry: Utilized as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopy, aiding in the visualization of cellular components.

    Medicine: Investigated for potential therapeutic applications, including its role as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Interaction with Nucleophiles: The chloro group can react with nucleophiles, leading to substitution reactions.

    Redox Reactions: The azo group can participate in redox reactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- stands out due to its specific functional groups, which impart unique chemical properties and reactivity. Its combination of cyanoethyl and hydroxyethyl groups enhances its solubility and interaction with various substrates, making it a versatile compound in multiple applications.

Properties

CAS No.

76335-43-8

Molecular Formula

C20H20ClN7O7

Molecular Weight

505.9 g/mol

IUPAC Name

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C20H20ClN7O7/c1-12(30)23-15-10-17(26(6-7-29)5-3-4-22)19(35-2)11-16(15)24-25-20-14(21)8-13(27(31)32)9-18(20)28(33)34/h8-11,29H,3,5-7H2,1-2H3,(H,23,30)

InChI Key

WECQKZZOBBSHPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CCO

Origin of Product

United States

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